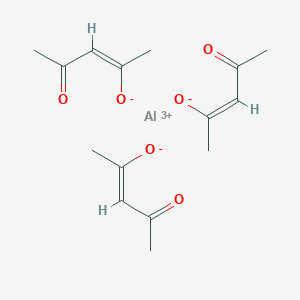![molecular formula C15H16ClNO B12950640 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride is a tricyclic compound with a seven-membered ring structure. It is commonly known for its use as an intermediate in the synthesis of various pharmacologically active compounds, particularly in the field of anticonvulsant drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride typically involves the condensation of ortho-nitrotoluene, followed by reduction and cyclization . The reaction conditions often include heating and the use of specific solvents such as toluene and methanol .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of temperature and pressure to ensure high yield and purity. The final product is often obtained as a glassy yellow crystalline powder with a melting point of around 127°C .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the compound to produce different reduced forms.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various dibenzoazepine derivatives, which are often used as intermediates in the synthesis of more complex pharmacologically active compounds .
Applications De Recherche Scientifique
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various dibenzoazepine derivatives.
Medicine: It serves as an intermediate in the production of drugs used to treat neurological disorders.
Industry: The compound is used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an organic electrophile in various reactions, leading to the formation of different products . The compound’s effects are mediated through its interaction with neurotransmitter systems, particularly in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A closely related compound with similar structural features.
10-Methoxy-5H-dibenzo[b,f]azepine: Another similar compound with a methoxy group at a different position.
5H-Dibenzo[b,f]azepine: A parent compound without the methoxy group.
Uniqueness
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmacologically active compounds .
Propriétés
Formule moléculaire |
C15H16ClNO |
|---|---|
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13;/h2-5,8-10,16H,6-7H2,1H3;1H |
Clé InChI |
VHRLXFSLSHCCOJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)

![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)


![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)

![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)
